molecular formula C6H8N2O3 B6152334 ethyl 5-oxo-4,5-dihydro-1H-imidazole-4-carboxylate CAS No. 1824373-82-1

ethyl 5-oxo-4,5-dihydro-1H-imidazole-4-carboxylate

Cat. No.: B6152334
CAS No.: 1824373-82-1
M. Wt: 156.1
InChI Key:
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Description

Ethyl 5-oxo-4,5-dihydro-1H-imidazole-4-carboxylate is a heterocyclic compound featuring an imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-oxo-4,5-dihydro-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl glyoxylate with an amine, followed by cyclization to form the imidazole ring. The reaction conditions often require the use of a catalyst and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-4,5-dihydro-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dicarboxylate derivatives, while reduction can produce ethyl 5-hydroxy-4,5-dihydro-1H-imidazole-4-carboxylate .

Scientific Research Applications

Ethyl 5-oxo-4,5-dihydro-1H-imidazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-oxo-4,5-dihydro-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-oxo-4,5-dihydro-1H-imidazole-4-carboxylate is unique due to the presence of the keto group at the 5-position, which can significantly influence its chemical reactivity and biological activity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 5-oxo-4,5-dihydro-1H-imidazole-4-carboxylate involves the condensation of ethyl glycinate with glyoxal followed by cyclization and esterification.", "Starting Materials": [ "Ethyl glycinate", "Glyoxal", "Acetic acid", "Sodium acetate", "Ethanol" ], "Reaction": [ "Step 1: Ethyl glycinate is reacted with glyoxal in the presence of acetic acid and sodium acetate to form ethyl 2-(2-oxoethyl)glycinate.", "Step 2: Ethyl 2-(2-oxoethyl)glycinate is cyclized by heating with ethanol to form ethyl 5-oxo-4,5-dihydro-1H-imidazole-4-carboxylate.", "Step 3: Ethyl 5-oxo-4,5-dihydro-1H-imidazole-4-carboxylate is esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the final product, ethyl 5-oxo-4,5-dihydro-1H-imidazole-4-carboxylate." ] }

CAS No.

1824373-82-1

Molecular Formula

C6H8N2O3

Molecular Weight

156.1

Purity

95

Origin of Product

United States

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